The synthesis of HET0016 involves a multi-step process that typically begins with the preparation of its precursor compounds. One notable method includes the formation of a prodrug variant, where HET0016 is conjugated to a thioketal link with stearyl alcohol. This process employs an esterification reaction facilitated by reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to create a reactive intermediate, which is subsequently purified using silica gel column chromatography. The completion of this synthesis is monitored using techniques like thin-layer chromatography and confirmed through ^1H nuclear magnetic resonance spectroscopy .
HET0016 has a molecular formula of C15H20N2O, with a molecular weight of approximately 248.34 g/mol. The structure features a hydroxylamine moiety linked to a phenyl ring substituted with a butyl group, contributing to its lipophilicity and biological activity. The compound's molecular structure allows it to effectively interact with cytochrome P450 enzymes, particularly those involved in the metabolism of arachidonic acid .
HET0016 primarily functions as an inhibitor in biochemical reactions involving arachidonic acid metabolism. Its main chemical reaction is the inhibition of 20-HETE synthesis through competitive binding to cytochrome P450 enzymes, particularly CYP4A11 and CYP4F2. In vitro studies have demonstrated that HET0016 exhibits an IC50 value for inhibiting 20-HETE formation in human renal microsomes at approximately 8.9 nM, showcasing its high potency . Additionally, higher concentrations can inhibit other cytochrome P450-mediated reactions but with significantly reduced efficacy.
HET0016 exerts its pharmacological effects primarily by inhibiting the synthesis of 20-HETE, a bioactive lipid involved in various signaling pathways related to inflammation, angiogenesis, and cellular proliferation. By blocking the activity of cytochrome P450 enzymes that convert arachidonic acid into 20-HETE, HET0016 reduces downstream signaling pathways associated with tumor growth and neuroinflammation.
HET0016 is characterized by several important physical and chemical properties:
HET0016 has numerous applications across various fields of biomedical research:
20-Hydroxyeicosatetraenoic acid (20-Hydroxyeicosatetraenoic acid) is a cytochrome P450 (CYP450)-derived eicosanoid produced via ω-hydroxylation of arachidonic acid. This reaction is catalyzed predominantly by enzymes of the CYP4A and CYP4F subfamilies, which exhibit species-specific expression patterns. In humans, CYP4F2 and CYP4A11 are the primary synthases, whereas rodents rely on Cyp4a12 (mice) or Cyp4a1/2/3 (rats) [7] [9]. Vascular smooth muscle cells represent the major site of 20-Hydroxyeicosatetraenoic acid production, though neutrophils, platelets, renal tubular cells, and endothelial progenitor cells also contribute [4] [7].
20-Hydroxyeicosatetraenoic acid functions as a potent signaling molecule through both receptor-mediated and receptor-independent pathways. Its high-affinity receptor, G-protein-coupled receptor 75 (GPR75), activates Gαq/11 proteins, triggering intracellular calcium release, protein kinase C activation, and downstream kinases such as mitogen-activated protein kinase and phosphoinositide 3-kinase/protein kinase B [1] [4]. This signaling cascade regulates:
Table 1: 20-Hydroxyeicosatetraenoic Acid-Producing Enzymes Across Species
Species | Major CYP Isoforms | Primary Tissues |
---|---|---|
Human | CYP4F2, CYP4A11 | Kidney, Liver, Vasculature |
Mouse | Cyp4a12 | Kidney (androgen-dependent), Vasculature |
Rat | Cyp4a1, Cyp4a2, Cyp4a3 | Kidney, Vasculature, Liver |
Dysregulated 20-Hydroxyeicosatetraenoic acid synthesis is implicated in multiple pathological states through mechanisms involving vascular dysfunction, inflammation, and tissue remodeling:
Hypertension and Cardiovascular Disease: 20-Hydroxyeicosatetraenoic acid potentiates vasoconstrictor responses to angiotensin II, endothelin-1, and α-adrenergic agonists. Transgenic rats with endothelial-specific CYP4A2 overexpression develop hypertension coinciding with increased vascular 20-Hydroxyeicosatetraenoic acid production and renin-angiotensin system activation. This establishes a feed-forward loop where 20-Hydroxyeicosatetraenoic acid induces angiotensin-converting enzyme expression, while angiotensin II stimulates further 20-Hydroxyeicosatetraenoic acid synthesis [1] [4] [7].
Renal Fibrosis: Elevated renal 20-Hydroxyeicosatetraenoic acid levels correlate with tubulointerstitial fibrosis in chronic kidney disease models. It activates extracellular signal-regulated kinase 1/2 and signal transducer and activator of transcription 3 pathways in renal epithelial cells, driving epithelial-mesenchymal transition and collagen deposition. In murine obstructive nephropathy, 20-Hydroxyeicosatetraenoic acid synthesis inhibition attenuates fibrotic markers like α-smooth muscle actin and collagen IV [8] [9].
Cancer Progression: 20-Hydroxyeicosatetraenoic acid promotes tumor angiogenesis, invasion, and immunosuppression. It upregulates matrix metalloproteinases 2 and 9, facilitating extracellular matrix degradation and metastasis. In breast cancer models, 20-Hydroxyeicosatetraenoic acid enhances granulocytic myeloid-derived suppressor cell infiltration into lungs, creating an immunosuppressive microenvironment conducive to metastasis [10].
Ischemic Injury: Conflicting roles emerge in ischemia-reperfusion contexts. While 20-Hydroxyeicosatetraenoic acid exacerbates cerebral and cardiac injury through oxidative stress, it also supports compensatory arteriogenesis in ischemic tissues [1] [5].
Table 2: Pathophysiological Mechanisms of 20-Hydroxyeicosatetraenoic Acid in Major Diseases
Disease Category | Key Mechanisms | Experimental Evidence |
---|---|---|
Hypertension | Renin-angiotensin system activation; Vascular smooth muscle sensitization; Endothelial nitric oxide synthase uncoupling | CYP4A2-overexpressing rats show 20-Hydroxyeicosatetraenoic acid-dependent hypertension [7] |
Renal Fibrosis | Extracellular signal-regulated kinase 1/2 and signal transducer and activator of transcription 3 activation; Epithelial-mesenchymal transition | 20-Hydroxyeicosatetraenoic acid synthesis inhibition reduces collagen in obstructive nephropathy [8] |
Cancer Metastasis | Matrix metalloproteinase induction; Myeloid-derived suppressor cell recruitment; Angiogenesis | 20-Hydroxyeicosatetraenoic acid blockade reduces lung metastasis in breast cancer models [10] |
Prior to HET0016 (N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), 20-Hydroxyeicosatetraenoic acid research relied on non-selective cytochrome P450 inhibitors like 17-octadecynoic acid or 1-aminobenzotriazole, which indiscriminately targeted epoxygenases and ω-hydroxylases. The discovery of HET0016 in 2001 marked a paradigm shift by providing unprecedented selectivity for 20-Hydroxyeicosatetraenoic acid synthases [3] [6].
Biochemical Specificity: HET0016 potently inhibits rat and human renal microsomal 20-Hydroxyeicosatetraenoic acid synthesis with half-maximal inhibitory concentration values of 35 ± 4 nanomolar and 8.9 ± 2.7 nanomolar, respectively. It exhibits >80-fold selectivity over epoxyeicosatrienoic acid-producing enzymes (half-maximal inhibitory concentration = 2.8 ± 0.3 micromolar) and minimal activity against major hepatic cytochrome P450 isoforms (e.g., half-maximal inhibitory concentration for cytochrome P450 3A4 = 71 micromolar) or cyclooxygenase (half-maximal inhibitory concentration = 2.3 micromolar) [3] [6]. This specificity arises from its binding to the heme iron of cytochrome P450 4A/4F enzymes, blocking arachidonic acid oxygenation without affecting other fatty acid substrates.
Research Applications: HET0016 has become an indispensable tool for elucidating 20-Hydroxyeicosatetraenoic acid’s pathophysiological roles:
Evolution of Inhibitor Design: While HET0016 enabled foundational discoveries, its pharmacokinetic limitations (short half-life, poor oral bioavailability) spurred next-generation inhibitors. TP0472993 (1-[4-({[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxy}methyl)piperidin-1-yl]ethan-1-one), a potent orally active agent, exhibits improved metabolic stability and efficacy in murine renal fibrosis models, reducing collagen deposition by >50% at 10 milligram per kilogram doses [8].
Table 3: Comparative Profile of 20-Hydroxyeicosatetraenoic Acid Synthesis Inhibitors
Inhibitor | Target Enzymes | Potency (Half-maximal inhibitory concentration) | Key Research Applications |
---|---|---|---|
HET0016 | Cytochrome P450 4A/4F family | 8.9 nanomolar (human); 35 nanomolar (rat) | Hypertension, cerebral ischemia, cancer metastasis, angiogenesis |
TP0472993 | Cytochrome P450 4F2/Cytochrome P450 4A11 | 29 nanomolar (human); 347 nanomolar (rat) | Renal fibrosis, diabetic nephropathy |
17-Octadecynoic acid | Broad cytochrome P450 ω-hydroxylases and epoxygenases | ~1 micromolar (non-selective) | Early mechanistic studies (limited by toxicity) |
HET0016’s legacy lies in its role as a molecular probe that transformed 20-Hydroxyeicosatetraenoic acid from a vasoactive curiosity into a validated therapeutic target across cardiovascular, metabolic, and oncological disciplines [3] [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: